molecular formula C8H9IZn B1598863 3,4-Dimethylphenylzinc iodide CAS No. 312692-97-0

3,4-Dimethylphenylzinc iodide

Cat. No. B1598863
CAS RN: 312692-97-0
M. Wt: 297.4 g/mol
InChI Key: VNMVACXRZXUZIP-UHFFFAOYSA-M
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Description

3,4-Dimethylphenylzinc iodide is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications. This compound is commonly used as a reagent in organic synthesis due to its ability to react with a wide range of organic compounds. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in

Scientific Research Applications

Organic Synthesis

3,4-Dimethylphenylzinc iodide: is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is used in Negishi coupling reactions, which are pivotal for constructing complex organic molecules. This reagent allows for the introduction of aryl groups into a variety of substrates, enabling the synthesis of pharmaceuticals, natural products, and advanced materials .

Medicinal Chemistry

In medicinal chemistry, 3,4-Dimethylphenylzinc iodide plays a crucial role in the synthesis of bioactive molecules. It is used to introduce phenyl groups with electron-donating methyl substituents, which are common structural motifs in drugs. This compound aids in the creation of compounds with potential antidiabetic, anticancer, and anti-inflammatory properties .

Materials Science

Researchers utilize 3,4-Dimethylphenylzinc iodide in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs). Its ability to transfer phenyl groups onto various substrates is essential for modifying surface properties and enhancing material performance .

Polymer Chemistry

In polymer chemistry, 3,4-Dimethylphenylzinc iodide is used to modify polymers, thereby altering their physical properties. It can be employed in the synthesis of conducting polymers or in the creation of polymer-based sensors, which have applications in environmental monitoring and electronic devices .

Analytical Chemistry

3,4-Dimethylphenylzinc iodide: finds applications in analytical chemistry as a standard or reagent for various analytical methods. It is particularly useful in spectroscopic analysis due to its well-defined spectral properties, aiding in the quantification and identification of compounds .

Environmental Science

This compound is instrumental in environmental science research, particularly in the study of heavy metal remediation. It can be used to synthesize materials that capture and remove toxic metals from water and soil, contributing to environmental cleanup efforts .

Biochemistry

In biochemistry, 3,4-Dimethylphenylzinc iodide is utilized in the study of enzyme mechanisms and in the synthesis of biomolecules. It serves as a building block for creating complex molecules that mimic natural substances or interfere with biological pathways .

Nanotechnology

Lastly, 3,4-Dimethylphenylzinc iodide is relevant in the field of nanotechnology. It can be used to prepare zinc-containing nanoparticles, which have diverse applications ranging from catalysis to medicine. These nanoparticles can be designed for targeted drug delivery or as contrast agents in medical imaging .

properties

IUPAC Name

1,2-dimethylbenzene-5-ide;iodozinc(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9.HI.Zn/c1-7-5-3-4-6-8(7)2;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMVACXRZXUZIP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=[C-]C=C1)C.[Zn+]I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethylphenylzinc iodide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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